molecular formula C16H12ClNO2S B2733925 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid CAS No. 847503-13-3

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid

Cat. No.: B2733925
CAS No.: 847503-13-3
M. Wt: 317.79
InChI Key: JPRLOJKDFDYHHW-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid (CAS 847503-13-3) is a high-purity chemical compound supplied as a dry powder for research applications. This quinoline derivative has a molecular weight of 317.79 and a defined molecular formula of C₁₆H₁₂ClNO₂S . The compound features a hybrid structure incorporating quinoline and dimethylthiophene moieties, which is of significant interest in medicinal chemistry and materials science research. It complies with drug-like properties as indicated by its Lipinski parameters, including a logP of 4.5-5.236, one hydrogen bond donor, two to four hydrogen bond acceptors, and a topological polar surface area of 78.4 Ų . This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this material should note the safety information, including the signal word "Warning" and hazard statements H303, H313, and H333, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Proper personal protective equipment and handling procedures should be followed. The product is available for immediate procurement, with suppliers listing various quantities from 500 mg to 10 g . The compound is a key intermediate in chemical synthesis and biological screening, as evidenced by its use in lead optimization studies .

Properties

IUPAC Name

6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRLOJKDFDYHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced through electrophilic aromatic substitution using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can occur at the quinoline core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Research indicates that 6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid exhibits various biological activities, particularly as an anticancer and antimicrobial agent.

Anticancer Activity

  • Mechanism of Action : Quinoline derivatives have been shown to induce apoptosis in cancer cells through oxidative stress pathways. Studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
  • Case Studies :
    • A study involving quinoline derivatives reported significant cytotoxicity against human breast cancer cell lines (e.g., MDA-MB-231) when evaluated using MTT assays. The incorporation of specific functional groups enhanced their anticancer properties .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Case Studies :
    • Research on related quinoline derivatives has shown promising results against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development as new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance its biological activity. Modifications to the quinoline core can lead to derivatives with improved potency and selectivity against target cells.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and thiophene groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets, leading to downstream biological effects.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Halogen Effects : The chlorine atom at position 6 is conserved across multiple analogs, suggesting its role in stabilizing molecular conformation or enhancing halogen bonding in enzyme inhibition .

Antitubercular Activity

Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate demonstrated potent antitubercular activity (MIC = 16 µg/mL) and inhibited Mtb gyrase supercoiling at 10 µM . While the target compound lacks a phenanthrene group, its 2,5-dimethylthiophen-3-yl substituent may confer similar activity through hydrophobic interactions with the gyrase ATP-binding pocket.

Antitrypanosomal Potential

Compounds like 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide () showed efficacy against Trypanosoma species, with sulfur-containing heterocycles enhancing target affinity. The dimethylthiophene group in the target compound may further optimize steric and electronic complementarity with trypanothione reductase .

Biological Activity

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research studies and findings.

  • Molecular Formula : C16H12ClNO2S
  • Molar Mass : 317.79 g/mol .

Antibacterial Activity

Research has demonstrated that quinoline derivatives, including this compound, exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various quinoline derivatives against multiple bacterial strains, including Staphylococcus aureus, Escherichia coli, and Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications in the quinoline structure enhanced antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)MRSA Zone of Inhibition (mm)
This compound181520
Ampicillin202210
Gentamicin252015

Anticancer Activity

The compound has also been investigated for its anticancer properties. A particular study focused on its role as a SIRT3 inhibitor, which is significant in cancer therapy. The compound exhibited selective inhibition against SIRT3 with an IC50 value indicating potent activity. This inhibition was linked to the induction of G0/G1 phase cell cycle arrest in leukemic cell lines, suggesting its potential as a therapeutic agent in leukemia treatment .

Table 2: SIRT3 Inhibition and Antiproliferative Activity

CompoundIC50 (µM) SIRT3Cell Line TestedColony Formation (%) at 0.8 µM
This compound7.2THP-14.1
Nicotinamide39.1MOLM-13Not Applicable

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It acts as a selective inhibitor for SIRT3, impacting cellular processes related to metabolism and stress response.
  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, which may contribute to its antiproliferative effects without triggering apoptosis .

Case Studies

Several case studies have documented the effects of this compound on specific cell lines:

  • Leukemic Cell Lines : Treatment with varying concentrations resulted in a significant reduction in colony formation capabilities, highlighting its potential use in leukemic differentiation therapy.
  • Inflammation Models : In vitro studies have shown that quinoline derivatives can exert anti-inflammatory effects without cytotoxicity in macrophage models induced by lipopolysaccharides (LPS) .

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Fischer or Steglich esterification to generate ester derivatives from the carboxylic acid precursor .
  • Acid chloride formation using SOCl₂, followed by coupling with amines or alcohols .
  • Transition metal-catalyzed reactions (e.g., Pd or Cu catalysts) for cyclization or functionalization .

Optimization Strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency .
  • Catalyst loading : Adjusting catalyst ratios (e.g., KOtBu for alkoxy substitutions) enhances yield .
  • Temperature control : Reflux conditions (80–100°C) are critical for acid chloride formation .

Example Protocol:

StepReagents/ConditionsPurposeReference
1SOCl₂, 80°C, 5hAcid chloride synthesis
2Amine coupling in THF, RTCarboxamide formation
3Column chromatography (20% EtOAc/pet. ether)Purification

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~10.8 ppm for amide protons) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion validation (e.g., [M+H]⁺ = 358.17) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures; weak π-π interactions stabilize packing .
  • IR Spectroscopy : Peaks at ~1685 cm⁻¹ confirm carbonyl groups .

Example Crystallographic Data (from analogs):

ParameterValueReference
Space groupP 1
R factor0.052
Dihedral angles4.17° between quinoline rings

Q. How can researchers assess the antitubercular activity of this compound using in vitro assays?

Methodological Answer:

  • Microplate Alamar Blue Assay (MABA) : Determines MIC against Mtb H37Rv. A 16 μg/mL MIC indicates potent activity .
  • Enzyme inhibition assays : Measure gyrase supercoiling inhibition (e.g., 10 µM concentration reduces activity) .
  • Dose-response curves : Validate IC₅₀ values for structure-activity relationships (SAR) .

Q. Table 1. Antitubercular Activity of Analogs

DerivativeMIC (μg/mL)Gyrase Inhibition (µM)Reference
Ethyl ester1610

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against Mycobacterium tuberculosis targets?

Methodological Answer:

  • Software : AutoDock Vina or Schrödinger Suite for docking into Mtb gyrase (PDB: 1ZI0) .
  • Validation : Compare binding poses with co-crystallized ligands (e.g., fluoroquinolones) .
  • Parameters : Use Gibbs free energy (ΔG) and hydrogen-bonding interactions to prioritize hits .

Example Findings:

  • Ethyl ester derivatives bind to the ATPase domain of gyrase, disrupting DNA supercoiling .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Purity validation : HPLC (>97% purity) eliminates false positives .
  • Assay standardization : Control variables (e.g., bacterial strain, incubation time) .
  • Structural analogs : Compare MICs of halogenated vs. methoxy-substituted derivatives to identify SAR trends .

Case Study:

  • Cadmium complexes of quinoline-carboxylic acids show altered solubility, affecting antimicrobial activity .

Q. How do structural modifications at the thiophene or quinoline rings influence fluorescence properties?

Methodological Answer:

  • Substituent effects : Electron-donating groups (e.g., -OCH₃) enhance fluorescence via extended conjugation .
  • Analytical methods : Measure emission spectra (λₑₘ = 400–500 nm) in DMSO or aqueous buffers .

Example Modification:

  • 2-(4-Boranephenyl)-quinoline-4-carboxylic acid derivatives exhibit strong fluorescence for sensor applications .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Dry, ventilated environments; sealed containers to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and avoid static discharge .
  • Decomposition : Monitor for CO/N₂O release under high heat .

Q. How can this compound be utilized in the synthesis of metal complexes for catalytic applications?

Methodological Answer:

  • Coordination chemistry : React with Cd(II) or Zn(II) salts to form complexes; characterize via XRD and IR .
  • Catalytic testing : Assess Suzuki-Miyaura coupling efficiency using Pd-complexed derivatives .

Example Complex:

  • [Cd₂(L₁)₄(CH₃OH)₄]·1.5H₂O shows potential as a luminescent material .

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